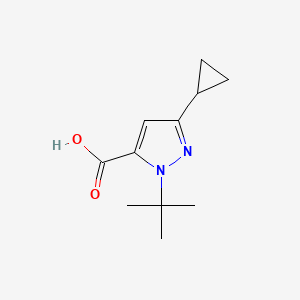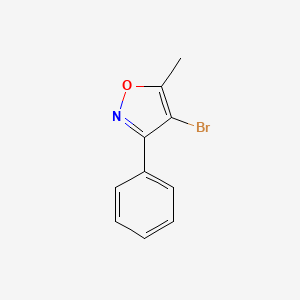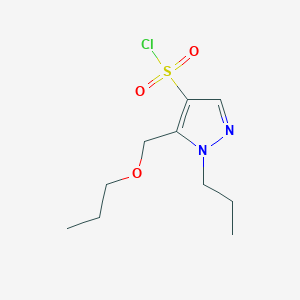
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of PKB/Akt by binding to its active site, thereby preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. Similarly, it has been found to inhibit the activity of GSK-3β, which is involved in the regulation of glucose metabolism and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory and anti-cancer properties, which have been attributed to its ability to inhibit various enzymes and signaling pathways. In addition, it has been reported to have neuroprotective effects, which have been attributed to its ability to modulate the activity of various neurotransmitters and receptors.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine is its ability to inhibit various enzymes and signaling pathways, which makes it a valuable tool for studying the role of these pathways in various biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine. One area of research is the development of more efficient synthesis methods that can yield the desired compound in higher yields and purity. Another area of research is the identification of new targets for this compound, which may lead to the development of new therapeutic agents for various diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various experiments.
Synthesis Methods
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine can be synthesized through a multi-step process involving the reaction of 2-bromophenol with 3,3-difluoropropene in the presence of a base, followed by the reaction with 2-chloropyridine in the presence of a palladium catalyst. This method has been reported to yield the desired compound in good yields and high purity.
Scientific Research Applications
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine has been found to have potential applications in various scientific research fields. It has been reported to exhibit inhibitory activity against several enzymes, including protein kinase B (PKB/Akt), which is involved in cell proliferation and survival, and glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of glucose metabolism and cell signaling. This compound has also been found to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-(2-bromophenoxy)-3-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-5-1-2-6-10(9)17-12-8(11(14)15)4-3-7-16-12/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZMMUTYKIPKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)





![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate](/img/structure/B2544660.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2544668.png)


![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/no-structure.png)